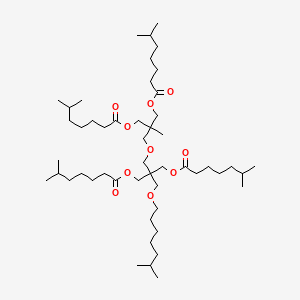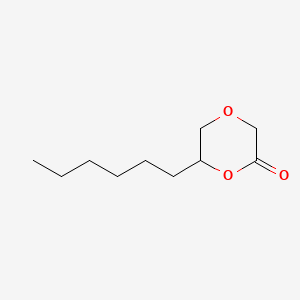
6-Hexyl-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexyl-1,4-dioxan-2-one is an organic compound belonging to the class of 1,4-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol . This compound is notable for its unique structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexyl-1,4-dioxan-2-one typically involves the reaction of hexyl alcohol with 1,4-dioxane-2-one under acidic or basic conditions. The reaction can be catalyzed by various agents, including sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as Salen-Cr(III) and PPNCl, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Hexyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Hexyl-1,4-dioxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Hexyl-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate, modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction plays a crucial role in various cellular processes.
Comparison with Similar Compounds
1,4-Dioxane: A structural isomer with different chemical properties.
1,3-Dioxane: Another isomer with distinct reactivity and applications.
6-Hexyl-1,3-dioxan-2-one: A closely related compound with similar but not identical properties.
Uniqueness: 6-Hexyl-1,4-dioxan-2-one is unique due to its specific ring structure and the presence of a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
59646-18-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-hexyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-12-8-10(11)13-9/h9H,2-8H2,1H3 |
InChI Key |
DDMSZJBFTYIFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


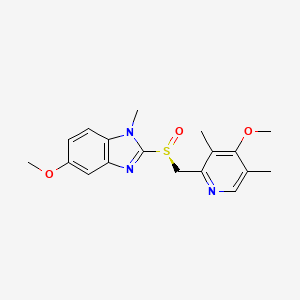
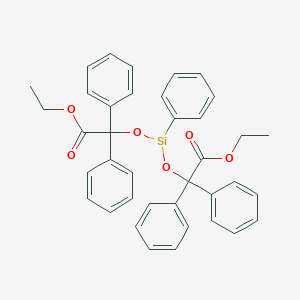

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
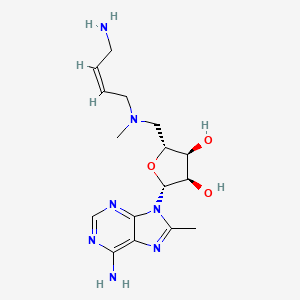
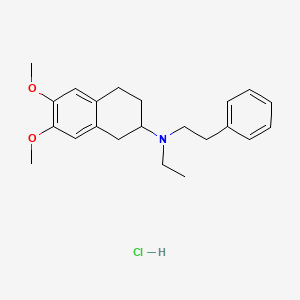
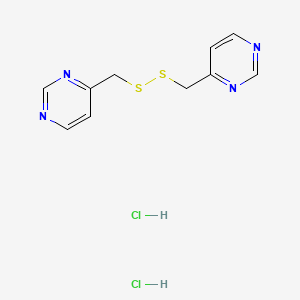
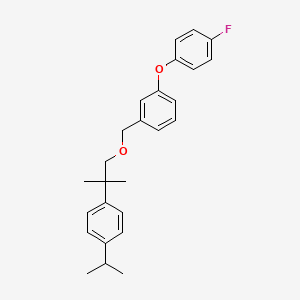
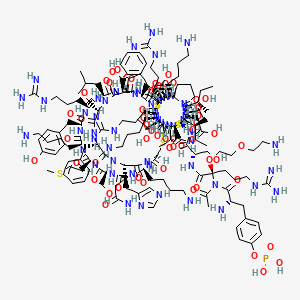
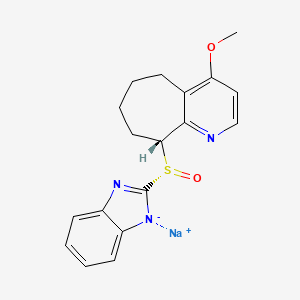
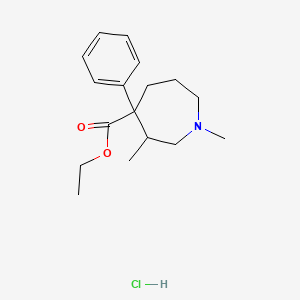
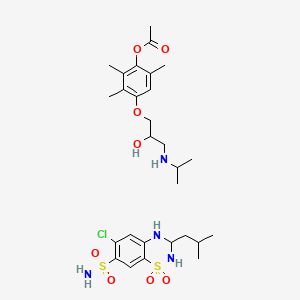
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
